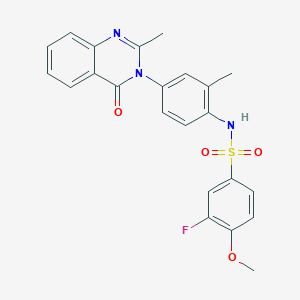
3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic chemical compound with a structure that enables various potential applications, particularly in medicinal chemistry and biological research. Its intricate molecular design implies a multifaceted reactivity profile that makes it a versatile candidate for numerous chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multi-step process:
Starting Materials: : The process begins with commercially available precursors like fluorobenzene, methoxybenzenesulfonyl chloride, and others.
Functional Group Interconversion: : Reactions such as halogenation, sulfonylation, and coupling are commonly involved.
Reaction Conditions: : These steps often require specific catalysts, solvents (like dichloromethane or acetonitrile), and temperature conditions varying between ambient and elevated temperatures.
Industrial Production Methods
Scaling up the synthesis to an industrial level necessitates optimized conditions ensuring cost-effectiveness, high yield, and safety:
Catalyst: : Use of homogeneous or heterogeneous catalysts to ensure selective reactivity.
Continuous Flow Chemistry: : Adopting continuous flow setups for efficient and scalable production.
Purification: : Techniques like crystallization and chromatography are essential to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is reactive under various conditions:
Oxidation and Reduction: : It can undergo redox reactions, albeit under carefully controlled conditions.
Substitution Reactions:
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Conditions often involve controlled temperatures and inert atmospheres.
Major Products
The compound can yield a variety of products depending on the type of reaction, such as:
Hydroxylated Derivatives: : From oxidation.
Amine Derivatives: : Via reduction.
Substituted Aromatics: : Through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable intermediate in synthesizing more complex molecules for pharmaceutical research.
Biology
It serves as a probe in studying enzyme interactions and cell signaling pathways due to its ability to modify protein function.
Medicine
The compound is explored for its potential therapeutic effects, including anticancer properties, owing to its structural similarity to known bioactive molecules.
Industry
Industrially, it finds use in creating specialized dyes and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: : It primarily targets enzymes and receptors integral to disease pathways.
Pathways: : The compound may inhibit or activate specific biological pathways, leading to therapeutic or biochemical changes.
Comparison with Similar Compounds
Uniqueness
This compound’s unique structure with fluoro, methoxy, and sulfonamide groups distinguishes it from others by enhancing its reactivity and biological efficacy.
Similar Compounds
4-Methoxy-N-phenylbenzenesulfonamide: : Shares the sulfonamide group.
2-Methyl-4-oxoquinazolin-3(4H)-yl: : Related via the quinazolinyl moiety.
3-Fluoro-4-methoxybenzenesulfonamide: : Similar in its functional groups.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-14-12-16(27-15(2)25-21-7-5-4-6-18(21)23(27)28)8-10-20(14)26-32(29,30)17-9-11-22(31-3)19(24)13-17/h4-13,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJDWLLDWAERBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
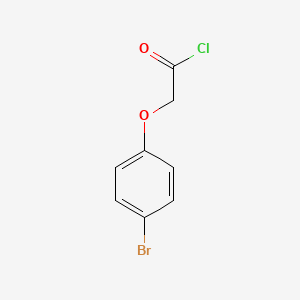
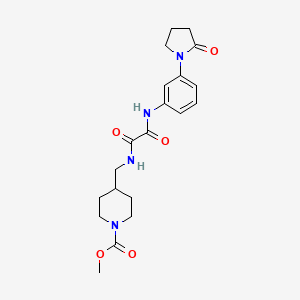
![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)
![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)
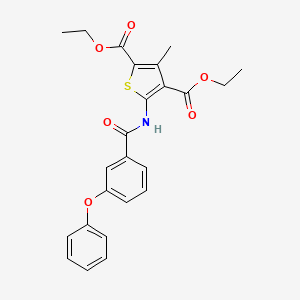
![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)
![{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether](/img/structure/B2703010.png)
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2703011.png)
![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2703012.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2703014.png)
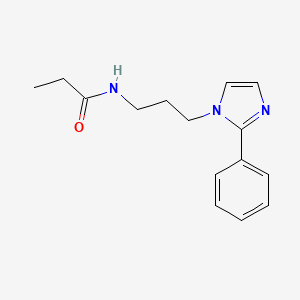
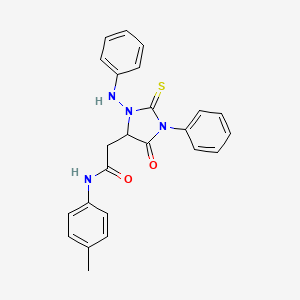
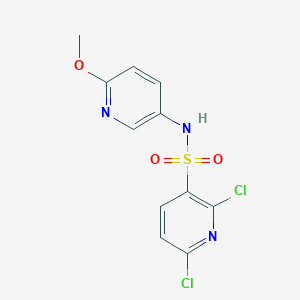
![6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2703022.png)
